N-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
The compound N-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine features a piperidine core substituted at the 1-position with a 5-bromopyridine-3-carbonyl group and at the 3-position with an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety. This structure combines a brominated pyridine ring (electron-withdrawing substituent) with a trifluoromethyl-substituted pyridine (lipophilic group), linked via a piperidine scaffold.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N4O/c1-25(16-15(18(20,21)22)5-2-6-24-16)14-4-3-7-26(11-14)17(27)12-8-13(19)10-23-9-12/h2,5-6,8-10,14H,3-4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZURREOUYQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC(=CN=C2)Br)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromopyridine moiety : Contributes to receptor binding affinity.
- Piperidine ring : Enhances stability and bioavailability.
- Trifluoromethyl group : Potentially increases lipophilicity and metabolic stability.
Molecular Formula : C₁₈H₁₈BrN₅O₂
Molecular Weight : 396.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromopyridine component is crucial for binding affinity, while the piperidine and trifluoromethyl groups contribute to the overall pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of piperidine compounds, including those similar to this compound, can induce apoptosis in cancer cells. For example:
- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression:
- Cyclin-dependent Kinases (CDKs) : It has shown promise as a selective inhibitor of CDK4 and CDK6, which are crucial for cell cycle regulation .
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK4 | Competitive | 0.212 |
| CDK6 | Competitive | 0.264 |
3. Neuroprotective Effects
Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases:
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in Alzheimer's disease treatment .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Cancer Cell Lines : A study investigated the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, showing enhanced apoptosis compared to traditional chemotherapeutics .
- Neuroprotective Study : Another study focused on the inhibition of AChE by related compounds, revealing significant neuroprotective effects against oxidative stress in neuronal cultures .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethylpyridine Moieties
Trifluoromethyl groups enhance lipophilicity and metabolic stability. Key analogs include:
Key Differences :
- The target compound’s 5-bromopyridine-3-carbonyl group introduces steric bulk and electronic effects distinct from simpler trifluoromethylpyridines.
Piperidine-Linked Compounds
Piperidine scaffolds are common in CNS-targeting drugs. Relevant examples:
Key Differences :
Enzyme Inhibition Profiles
While the target compound’s activity is unspecified, structurally related 2-aminopyridine derivatives () were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:
Implications for Target Compound :
- Bromine’s presence (in the target and 3k) could modulate halogen bonding in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
